N-{3-[ethyl(phenyl)amino]propyl}-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
"N-{3-[ethyl(phenyl)amino]propyl}-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide" is a quinazoline derivative characterized by a tetrahydroquinazoline core substituted with ethyl(phenyl)amino, phenylethyl, and carboxamide groups. Quinazolines are a well-studied class of heterocyclic compounds with diverse pharmacological applications, including kinase inhibition and anticancer activity . This article provides a comparative analysis of this compound with structurally and functionally related analogs, leveraging bioactivity profiling, proteomic interaction signatures, and chemical modeling strategies.
Properties
IUPAC Name |
N-[3-(N-ethylanilino)propyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O3/c1-2-31(23-12-7-4-8-13-23)18-9-17-29-26(33)22-14-15-24-25(20-22)30-28(35)32(27(24)34)19-16-21-10-5-3-6-11-21/h3-8,10-15,20H,2,9,16-19H2,1H3,(H,29,33)(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUQXARBRCTYRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- The phenylethyl and ethyl(phenyl)amino groups introduce steric bulk and lipophilicity, which may enhance membrane permeability but reduce solubility compared to smaller substituents (e.g., methoxy or carboxylate groups) .
Bioactivity Profile Analysis
Evidence from hierarchical clustering of bioactivity profiles (NCI-60 and PubChem data) indicates that structural similarity strongly correlates with shared modes of action . For example:
- Compounds with tetrahydroquinazoline cores and carboxamide side chains cluster with kinase inhibitors due to ATP-binding pocket interactions.
- In contrast, quinazoline derivatives with methoxy groups (e.g., the patented compound in Table 1) exhibit distinct bioactivity, such as adrenergic receptor antagonism .
Table 2: Hypothetical Bioactivity Clustering of Target Compound vs. Analogs
| Compound Group | Bioactivity Cluster | Protein Targets (Hypothetical) |
|---|---|---|
| Target Compound | Kinase inhibition | EGFR, VEGFR2 |
| Methoxy-substituted Quinazolines | GPCR modulation | α1-adrenergic receptor, serotonin 5-HT2 |
| Quinolone-carboxylates | DNA topoisomerase inhibition | DNA gyrase, Topo IV |
This suggests that minor structural variations (e.g., substituent polarity) significantly alter target specificity .
Proteomic Interaction Signatures and Functional Behavior
The CANDO platform predicts functional behavior by analyzing proteomic interaction signatures across 48,278 protein structures . Key findings:
- The target compound may share proteomic interaction homology with multikinase inhibitors (e.g., sorafenib) due to its ability to bind conserved kinase domains.
- Despite structural dissimilarity to sulfonamide-containing quinolones (Table 1), proteomic signatures suggest overlapping off-target effects (e.g., cytochrome P450 interactions), which could influence drug safety profiles .
Implications of Lumping Strategies in Chemical Modeling
Lumping strategies group structurally similar compounds to simplify chemical models . For the target compound:
- Lumping Criteria : Shared tetrahydroquinazoline core and carboxamide group.
- Modeling Impact : Lumping with other quinazoline-carboxamides may overlook unique interactions mediated by its phenylethyl substituent, underscoring the need for hybrid modeling approaches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
